molecular formula C20H31BO2 B13989265 2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13989265
M. Wt: 314.3 g/mol
InChI Key: JCBWQCCCKFEQEP-UHFFFAOYSA-N
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Description

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol. One common method is the reaction of 3-tert-butyl-5-(1-methylcyclopropyl)phenylboronic acid with pinacol in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include boronic acids, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential as a molecular probe in biological studies, including enzyme inhibition and protein labeling.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. This interaction is crucial in its applications as an enzyme inhibitor and molecular probe.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the tert-butyl and methylcyclopropyl groups.

    Pinacolborane: Another boronic ester with a different diol component, used in similar synthetic applications.

    Cyclohexylboronic Acid: A boronic acid with a cyclohexyl group, offering different steric and electronic properties.

Uniqueness

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which provide distinct steric and electronic effects. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C20H31BO2

Molecular Weight

314.3 g/mol

IUPAC Name

2-[3-tert-butyl-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H31BO2/c1-17(2,3)14-11-15(20(8)9-10-20)13-16(12-14)21-22-18(4,5)19(6,7)23-21/h11-13H,9-10H2,1-8H3

InChI Key

JCBWQCCCKFEQEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C3(CC3)C

Origin of Product

United States

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